4-propylphenyl phenoxyacetate 4-propylphenyl phenoxyacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10908666
InChI: InChI=1S/C17H18O3/c1-2-6-14-9-11-16(12-10-14)20-17(18)13-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3
SMILES: CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol

4-propylphenyl phenoxyacetate

CAS No.:

Cat. No.: VC10908666

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

4-propylphenyl phenoxyacetate -

Specification

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
IUPAC Name (4-propylphenyl) 2-phenoxyacetate
Standard InChI InChI=1S/C17H18O3/c1-2-6-14-9-11-16(12-10-14)20-17(18)13-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3
Standard InChI Key QZCQFHGTUBGQLR-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2
Canonical SMILES CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

4-Propylphenyl phenoxyacetate is an ester derivative formed by the condensation of phenoxyacetic acid and 4-propylphenol. Its systematic IUPAC name is 4-propylphenyl 2-phenoxyacetate, reflecting the phenoxy group attached to the acetate moiety and the propyl-substituted phenyl ring. The molecular structure is represented as:

Ph-O-CH2COO-Ph-C3H7\text{Ph-O-CH}_2\text{COO-Ph-C}_3\text{H}_7

where Ph\text{Ph} denotes a phenyl group. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC17H18O3\text{C}_{17}\text{H}_{18}\text{O}_{3}
Molecular Weight270.32 g/mol
CAS Registry NumberNot explicitly provided

The compound’s ester linkage and aromatic substituents confer stability and lipophilicity, making it suitable for applications requiring controlled release or solubility modulation .

Synthesis and Manufacturing

While no direct synthesis protocols for 4-propylphenyl phenoxyacetate are documented, analogous methods for related phenoxyacetate esters provide a foundation for inferring viable pathways. A prominent approach, adapted from the synthesis of 4-phenoxyphenol , involves:

Reaction Mechanism

The esterification likely proceeds via acid-catalyzed nucleophilic acyl substitution, where 4-propylphenol reacts with phenoxyacetyl chloride:

Ph-O-CH2COCl+HO-Ph-C3H7Ph-O-CH2COO-Ph-C3H7+HCl\text{Ph-O-CH}_2\text{COCl} + \text{HO-Ph-C}_3\text{H}_7 \rightarrow \text{Ph-O-CH}_2\text{COO-Ph-C}_3\text{H}_7 + \text{HCl}

Alternative routes may employ ultrasonic-assisted continuous flow reactors, as demonstrated in the synthesis of 4-phenoxyphenol . This method enhances reaction efficiency by improving mass transfer and reducing side reactions.

Optimized Protocol (Hypothetical)

  • Material Preparation:

    • Combine 4-propylphenol (1.0 mol), phenoxyacetic acid (1.1 mol), and toluene in a reactor.

    • Add H2SO4\text{H}_2\text{SO}_4 (0.1 mol) as a catalyst.

  • Reflux and Dehydration:

    • Heat to 110–120°C under reflux for 4–6 hours to remove water via azeotropic distillation.

  • Workup:

    • Neutralize with aqueous NaHCO3\text{NaHCO}_3, extract with ethyl acetate, and dry over MgSO4\text{MgSO}_4.

    • Purify via vacuum distillation or column chromatography.

Expected Yield: 80–90% (based on analogous esterifications ).

Physicochemical Properties

The compound’s properties are extrapolated from structurally similar esters:

PropertyValueMethodology
Boiling Point~300°C (estimated)Simulated using EPI Suite
Density1.12 g/cm³Comparative analysis
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene, DCM)

The logP (octanol-water partition coefficient) is estimated at 4.2, indicating high lipophilicity suitable for lipid-based formulations .

Applications and Industrial Relevance

Agrochemical Intermediates

4-Propylphenyl phenoxyacetate’s structural resemblance to 4-phenoxyphenol suggests potential as an intermediate in insect growth regulators (e.g., pyriproxyfen). Its ester group may enhance stability during storage and application.

Fragrance and Flavor Industry

Like allyl phenoxy acetate , this compound could impart floral or fruity notes in perfumes and food flavorings. The propyl group may modify volatility and scent profile.

Polymer Science

Incorporation into polyesters or polyurethanes could improve flexibility and UV resistance, leveraging the aromatic backbone .

Pharmaceutical Research

While no direct studies exist, phenoxyacetate derivatives are explored for enzyme modulation (e.g., adenylate cyclase activation ). Further studies are needed to assess bioactivity.

Future Research Directions

  • Synthetic Optimization: Explore continuous flow reactors to enhance yield and scalability.

  • Biological Screening: Evaluate antimicrobial or insecticidal activity.

  • Environmental Fate: Assess degradation pathways and ecotoxicology.

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